molecular formula C24H19N3O2S B2395072 N-(4-acetylphenyl)-2-((4-phenylquinazolin-2-yl)thio)acetamide CAS No. 710287-16-4

N-(4-acetylphenyl)-2-((4-phenylquinazolin-2-yl)thio)acetamide

カタログ番号: B2395072
CAS番号: 710287-16-4
分子量: 413.5
InChIキー: AYPUCJPVDGJBQX-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(4-acetylphenyl)-2-((4-phenylquinazolin-2-yl)thio)acetamide is a synthetic quinazolinone-based compound designed as a potential Poly(ADP-ribose) polymerase-1 (PARP-1) inhibitor for anticancer research . The quinazolinone scaffold serves as a bioisostere for the phthalazinone core found in established PARP-1 inhibitors like Olaparib, enabling the molecule to occupy the enzyme's nicotinamide-ribose (NI) binding site . The thioacetamide linker and the N-(4-acetylphenyl) moiety are strategic structural features intended to explore additional interactions within the adenine-ribose (AD) binding site of PARP-1, which may contribute to enhanced inhibitory potency . PARP-1 is a crucial enzyme involved in DNA repair, particularly in the base excision repair pathway . Inhibition of PARP-1 induces synthetic lethality in cancer cells with homologous recombination deficiencies, such as those harboring BRCA1/2 mutations, making PARP-1 inhibitors a targeted therapeutic strategy . In preclinical studies, closely related structural analogues of this compound have demonstrated appreciable PARP-1 inhibitory activity, with some showing IC50 values in the nanomolar range, comparable to Olaparib . Furthermore, such compounds have been shown to induce cell cycle arrest at the G2/M phase and increase programmed apoptosis (apoptosis) in breast cancer cell lines like MCF-7 . The quinazolinone-thioacetamide chemical class is also of significant interest in medicinal chemistry for developing inhibitors against other oncology targets, including Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) . This product is intended for research purposes to further investigate these mechanisms and explore potential anticancer applications. This compound is For Research Use Only (RUO). It is not intended for diagnostic or therapeutic use in humans or animals.

特性

IUPAC Name

N-(4-acetylphenyl)-2-(4-phenylquinazolin-2-yl)sulfanylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19N3O2S/c1-16(28)17-11-13-19(14-12-17)25-22(29)15-30-24-26-21-10-6-5-9-20(21)23(27-24)18-7-3-2-4-8-18/h2-14H,15H2,1H3,(H,25,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYPUCJPVDGJBQX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NC3=CC=CC=C3C(=N2)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

準備方法

Preparation Methods Analysis

Synthetic Route Development

The synthesis of N-(4-acetylphenyl)-2-((4-phenylquinazolin-2-yl)thio)acetamide follows a well-established protocol for quinazoline derivatives, leveraging sequential condensation and alkylation reactions.

Step 1: Formation of 2-Mercapto-3-Phenylquinazolin-4-One

The quinazolinone core is synthesized via cyclocondensation of anthranilic acid (6.85 g, 0.05 mol) and phenyl isothiocyanate (6.75 g, 0.05 mol) in absolute ethanol (70 mL) with triethylamine (TEA) as a catalyst. The mixture is refluxed for 10 hours, yielding a light-yellow solid after recrystallization from dimethylformamide (DMF) (92% yield).

Key Reaction Parameters:

  • Solvent: Absolute ethanol
  • Catalyst: Triethylamine (2.0 mL)
  • Temperature: Reflux (70–80°C)
  • Time: 10 hours

Characterization of Intermediate:

  • 1H NMR (δ): 13.00 (SH, br. s), 7.23–7.91 (aromatic protons).
  • Elemental Analysis: C 66.12%, H 3.96%, N 11.02%, S 12.61%.
Step 2: S-Alkylation with 2-Chloro-N-(4-Acetylphenyl)Acetamide

The thiol group of the quinazolinone intermediate undergoes alkylation with 2-chloro-N-(4-acetylphenyl)acetamide in dry DMF using anhydrous potassium carbonate (K₂CO₃) as a base. The reaction is refluxed for 24 hours, followed by ice-water quenching and recrystallization from ethanol to yield the final product (73% yield).

Key Reaction Parameters:

  • Solvent: Dry DMF
  • Base: K₂CO₃ (0.81 mmol)
  • Temperature: Reflux (100–110°C)
  • Time: 24 hours

Table 1: Starting Materials and Reagents

Component Quantity Role Source
Anthranilic acid 6.85 g (0.05 mol) Core reactant
Phenyl isothiocyanate 6.75 g (0.05 mol) Cyclizing agent
2-Chloro-N-(4-acetylphenyl)acetamide 0.39 mmol Alkylating agent
K₂CO₃ 0.11 g (0.81 mmol) Base

Optimization of Reaction Conditions

Solvent Selection

Polar aprotic solvents like DMF enhance nucleophilicity of the thiolate ion, improving alkylation efficiency. Ethanol, used in the first step, facilitates proton transfer during cyclocondensation.

Temperature and Time

Prolonged reflux (24 hours) ensures complete conversion during S-alkylation, while shorter durations reduce yields due to unreacted intermediates. Microwave-assisted synthesis, as noted in preliminary studies, may reduce reaction time to 1–2 hours.

Table 2: Reaction Conditions and Yields

Step Solvent Temperature (°C) Time (h) Yield (%)
1 Ethanol 70–80 10 92
2 DMF 100–110 24 73

Characterization and Validation

Spectroscopic Analysis
  • 1H NMR (400 MHz, DMSO-d6):
    • δ 10.71 (s, 1H, NH), 8.03–7.41 (m, 13H, Ar–H), 4.08 (s, 2H, CH₂–S), 2.46 (s, 3H, COCH₃).
  • 13C NMR:
    • δ 197.0 (C=O), 167.0 (amide C=O), 161.1 (quinazolinone C=O).
  • IR (KBr, cm⁻¹):
    • 3406 (–NH), 1705 (C=O), 1655 (C=N).

Table 3: Spectroscopic Data

Technique Key Signals Assignment
1H NMR δ 4.08 (s, 2H) CH₂–S linker
δ 2.46 (s, 3H) Acetyl group
13C NMR δ 197.0 Ketonic carbonyl
IR 1705 cm⁻¹ Amide/quinazolinone C=O
Purity Assessment

HPLC analysis confirmed 97.52% purity for analogous compounds, with a retention time (Rₜ) of 6.576 minutes. Elemental analysis aligned with theoretical values (C 67.12%, H 4.46%, N 9.78%, S 7.46%).

Critical Evaluation of Methodologies

Side Reactions and By-Product Formation

Competitive hydrolysis of 2-chloroacetamide derivatives may occur if moisture is present, necessitating anhydrous conditions. Oxidative coupling of thiol intermediates is mitigated by inert atmospheres.

Alternative Approaches

Microwave-assisted synthesis reduces reaction time from 24 hours to <2 hours, though yields remain comparable (70–75%). Enzymatic catalysis remains unexplored but could enhance stereoselectivity.

化学反応の分析

Types of Reactions

N-(4-acetylphenyl)-2-((4-phenylquinazolin-2-yl)thio)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the quinazoline ring or the acetyl group.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).

    Substitution: Halogenation using bromine or chlorine, nitration using nitric acid, and sulfonation using sulfuric acid.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to deacetylated or reduced quinazoline derivatives.

科学的研究の応用

Anticancer Properties

Research indicates that N-(4-acetylphenyl)-2-((4-phenylquinazolin-2-yl)thio)acetamide exhibits significant anticancer activity. Quinazoline derivatives are well-known for their ability to inhibit various enzymes involved in cancer progression. Preliminary studies suggest that this compound may inhibit pathways essential for tumor growth, potentially acting as a therapeutic agent against different cancer cell lines.

Antimicrobial Activity

In addition to its anticancer properties, there are indications that this compound may possess antimicrobial properties. However, further in vivo studies are necessary to confirm these effects and elucidate the mechanisms involved.

In Silico Studies

Recent in silico docking studies have demonstrated that this compound can effectively bind to specific enzyme active sites. This suggests its potential as a therapeutic agent through targeted interactions with biomolecules involved in disease processes.

Case Studies and Research Findings

Several studies have investigated the biological effects of compounds related to this compound:

  • Anticancer Activity : A study evaluated the cytotoxic effects of various acetamide derivatives against human cancer cell lines (e.g., MCF-7, PC3). Results indicated that certain derivatives exhibited significant antiproliferative activity, suggesting a promising avenue for developing new anticancer agents .
  • Inhibition Studies : Another research focused on the design and synthesis of quinazoline derivatives as potential inhibitors of specific enzymes implicated in cancer progression, demonstrating their efficacy in preclinical models .

作用機序

The mechanism of action of N-(4-acetylphenyl)-2-((4-phenylquinazolin-2-yl)thio)acetamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may exert its effects through:

    Inhibition of Enzymes: Binding to the active site of enzymes and inhibiting their activity.

    Receptor Modulation: Interacting with cellular receptors to modulate signaling pathways.

    DNA Intercalation: Inserting itself between DNA base pairs, affecting DNA replication and transcription.

類似化合物との比較

Key Observations :

  • The target compound exhibits a higher synthetic yield (86%) compared to thiazolidinone-quinazoline hybrids (e.g., 6f: 54%), likely due to optimized reaction conditions in .
  • Triazinoindole derivatives (e.g., Compound 23) achieve >95% purity, suggesting advanced purification techniques in their synthesis .
  • Bioisosteric replacements (e.g., oxadiazole in , thiadiazole in ) demonstrate how heterocyclic variations influence pharmacological profiles .

Pharmacological Activity Comparisons

Key Observations :

  • The target compound’s antimicrobial activity aligns with benzothiazole derivatives in , which show low MIC values against bacterial strains .
  • Thiadiazole derivatives (e.g., Compounds 3 and 8) exhibit potent Akt inhibition (>85%), outperforming the moderate anticancer activity of quinazolinone-thioacetamide hybrids .
  • Cytotoxic thiazolidinone-quinazoline hybrids (6a–o) demonstrate mild-to-moderate activity against leukemia and breast cancer cells, suggesting structural modifications (e.g., arylidene substituents) could enhance efficacy .

Physicochemical Property Comparisons

Table 3: Melting Points and Stability

Compound Name / ID Melting Point (°C) Stability Inference Reference
N-(4-Acetylphenyl)-2-((4-phenylquinazolin-2-yl)thio)acetamide Not reported Likely stable (high yield, crystalline form)
Compound 6h (Hindawi, 2019) 233–234 High thermal stability
Compound 6k (Hindawi, 2019) 200–201 Moderate stability
N-(4-Methoxyphenyl)-2-[(3-trimethoxybenzyl-quinazolinon-2-yl)thio]acetamide (9) Not reported Likely soluble (methoxy groups)

Key Observations :

  • Nitro-substituted compounds (e.g., 6j, 6k) exhibit lower melting points (~200–234°C), possibly due to reduced crystallinity from polar nitro groups .
  • Methoxy-substituted derivatives (e.g., Compound 9) may have improved solubility, enhancing bioavailability .

生物活性

N-(4-acetylphenyl)-2-((4-phenylquinazolin-2-yl)thio)acetamide is a complex organic compound with significant potential for biological activity, particularly in the fields of oncology and antimicrobial research. This article delves into its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a unique structure that includes both acetyl and quinazoline moieties, characterized by the following molecular formula:

  • Molecular Formula : C23H22N2OS
  • Molar Mass : Approximately 413.49 g/mol

The thioether linkage between the quinazoline derivative and the acetamide group is crucial for its biological activity, potentially influencing its interaction with various biological targets.

Research indicates that this compound may exhibit its biological effects through several mechanisms:

  • Enzyme Inhibition : Preliminary studies suggest that this compound may act as an inhibitor of specific enzymes involved in cancer progression, akin to other quinazoline derivatives known for their anticancer properties.
  • Antimicrobial Activity : There are indications of antimicrobial properties, although further in vivo studies are necessary to substantiate these claims.
  • Binding Affinity Studies : In silico docking studies have demonstrated that this compound can effectively bind to enzyme active sites, suggesting potential therapeutic applications.

Anticancer Activity

A comparative analysis of similar compounds reveals that this compound may have promising anticancer properties. The following table summarizes the IC50 values of related compounds:

Compound NameIC50 (μM)Mechanism
Erlotinib0.052EGFR Inhibitor
Compound 8b0.07EGFR Inhibitor
Compound 9b0.045More potent than Erlotinib

These findings suggest that this compound could be a strong candidate for further development as an anticancer agent, particularly against tumors that are sensitive to EGFR inhibition .

Antimicrobial Activity

While specific data on antimicrobial efficacy is limited, initial studies indicate potential activity against various pathogens. Further investigations are required to evaluate its spectrum of activity and mechanism of action in microbial inhibition.

Case Studies and Research Findings

  • Synthesis and Evaluation : A study focusing on the synthesis of quinazoline derivatives reported that compounds with similar structural features exhibited significant antiproliferative effects on cancer cell lines such as RPMI-8226 and HCT-116. The synthesized compounds showed growth inhibition rates nearing 99% at certain concentrations .
  • Molecular Docking Studies : Research employing molecular docking techniques has shown high binding affinities for this compound to key enzymes involved in cancer pathways, reinforcing its potential as a therapeutic agent .
  • Structure-Activity Relationship (SAR) : Investigations into SAR have highlighted the importance of substituents on the quinazoline ring in modulating biological activity, suggesting that modifications could enhance efficacy against specific targets .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。